Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate
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Overview
Description
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using (S)-1-phenylethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-[[®-1-phenylethyl]amino]cyclopentanecarboxylate
- Ethyl (1S,2S)-2-[[®-1-phenylethyl]amino]cyclopentanecarboxylate
- Ethyl (1R,2R)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
Uniqueness
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different stereochemical configurations and, consequently, different properties and applications.
Properties
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFESHQNKLZLTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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